molecular formula C13H8N4O8 B11520972 N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide CAS No. 354991-65-4

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide

Cat. No.: B11520972
CAS No.: 354991-65-4
M. Wt: 348.22 g/mol
InChI Key: RDHXFCKOWQRDJV-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide: is a complex organic compound characterized by the presence of a benzamide group substituted with three nitro groups and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide typically involves the nitration of 2-hydroxybenzamide followed by the introduction of the nitro groups. The process can be summarized as follows:

    Nitration of 2-hydroxybenzamide: This step involves the reaction of 2-hydroxybenzamide with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide has several scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity and biological activity. For example, the reduction of nitro groups to amino groups can lead to the formation of reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-5-nitrophenyl)acetamide: Similar in structure but with fewer nitro groups.

    N-(5-chloro-2-hydroxyphenyl)acetamide: Contains a chloro group instead of nitro groups.

    N-(4-hydroxyphenyl)acetamide: Lacks nitro groups and has different reactivity.

Uniqueness

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide is unique due to the presence of three nitro groups, which significantly influence its chemical reactivity and biological activity. The combination of hydroxy and nitro groups on the benzene ring provides a unique set of properties that distinguish it from other similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Properties

CAS No.

354991-65-4

Molecular Formula

C13H8N4O8

Molecular Weight

348.22 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide

InChI

InChI=1S/C13H8N4O8/c18-11-4-2-1-3-8(11)14-13(19)12-9(16(22)23)5-7(15(20)21)6-10(12)17(24)25/h1-6,18H,(H,14,19)

InChI Key

RDHXFCKOWQRDJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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